Bienvenue dans la boutique en ligne BenchChem!

1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2-furoyl)piperazine

Medicinal chemistry Lead optimization Fragment-based drug design

1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2-furoyl)piperazine (CAS 873579-53-4; molecular formula C21H26N2O4S; MW 402.51 g/mol) is a dual-substituted piperazine derivative bearing a 4-cyclohexylphenylsulfonyl group at N-1 and a 2-furoyl (furan-2-carbonyl) group at N-4. The compound belongs to the broader class of 2-furoyl-piperazine sulfonamides, which have been investigated as inhibitors of butyrylcholinesterase (BChE) for Alzheimer's disease and as antibacterial agents.

Molecular Formula C21H26N2O4S
Molecular Weight 402.5g/mol
CAS No. 873579-53-4
Cat. No. B512926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2-furoyl)piperazine
CAS873579-53-4
Molecular FormulaC21H26N2O4S
Molecular Weight402.5g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CO4
InChIInChI=1S/C21H26N2O4S/c24-21(20-7-4-16-27-20)22-12-14-23(15-13-22)28(25,26)19-10-8-18(9-11-19)17-5-2-1-3-6-17/h4,7-11,16-17H,1-3,5-6,12-15H2
InChIKeyMIVLAVCVJVWBJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2-furoyl)piperazine (CAS 873579-53-4): Structural Identity and Compound-Class Context for Research Procurement


1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2-furoyl)piperazine (CAS 873579-53-4; molecular formula C21H26N2O4S; MW 402.51 g/mol) is a dual-substituted piperazine derivative bearing a 4-cyclohexylphenylsulfonyl group at N-1 and a 2-furoyl (furan-2-carbonyl) group at N-4 . The compound belongs to the broader class of 2-furoyl-piperazine sulfonamides, which have been investigated as inhibitors of butyrylcholinesterase (BChE) for Alzheimer's disease [1] and as antibacterial agents [2]. Unlike simpler mono-substituted piperazine sulfonamides, the simultaneous presence of a hydrophobic cyclohexylphenylsulfonyl moiety and a heteroaryl furoyl substituent creates a uniquely functionalized scaffold with distinct physicochemical and potential polypharmacological properties [3].

Why 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2-furoyl)piperazine Cannot Be Replaced by Simpler Piperazine Sulfonamides or Mono-Furoyl Analogs


The compound's structural identity depends on the simultaneous presence of both the 4-cyclohexylphenylsulfonyl and 2-furoyl substituents on the piperazine core. The des-furoyl analog 1-[(4-cyclohexylphenyl)sulfonyl]piperazine (CAS 790271-26-0) lacks the furoyl carbonyl and heteroaryl ring, resulting in a predicted logP difference of approximately 1.3 log units and loss of key hydrogen bond acceptor capacity. Conversely, 1-(2-furoyl)piperazine (the des-sulfonyl analog) [1] lacks the bulky cyclohexylphenylsulfonyl group, dramatically altering steric bulk and lipophilicity. In 2-furoyl-piperazine sulfonamide series, the aryl/alkyl substituent on the sulfonamide nitrogen directly modulates BChE inhibitory potency—compounds 5c, 5j, and 5k in the Öztaşkın series exhibited IC50 values of 9.51, 17.69, and 15.43 µM respectively depending on sulfonamide substitution patterns [2]. Simple in-class substitution therefore risks both the physicochemical profile and any structure-dependent biological activity that the dual-substitution pattern may confer.

Quantitative Differentiation Evidence: 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2-furoyl)piperazine vs. Closest Analogs and In-Class Candidates


Molecular Weight and Heavy Atom Count Differentiation vs. Des-Furoyl Analog (CAS 790271-26-0)

The target compound (MW 402.51 g/mol; 28 heavy atoms) differs substantially from its closest commercially available precursor, 1-[(4-cyclohexylphenyl)sulfonyl]piperazine (CAS 790271-26-0; MW 308.44 g/mol; 20 heavy atoms) . The addition of the 2-furoyl group adds 94.07 g/mol (30.5% mass increase) and 8 heavy atoms, including one additional hydrogen bond acceptor (furan oxygen) and one carbonyl oxygen capable of participating in key protein-ligand interactions. This molecular weight shift places the target compound in a different property space: the des-furoyl analog (MW 308) falls within typical fragment-like space, while the target compound (MW 402) occupies lead-like chemical space more suitable for target-based screening campaigns .

Medicinal chemistry Lead optimization Fragment-based drug design

Predicted logP and Lipophilicity Shift Relative to Phenyl-Substituted Analog (CAS 430471-95-7)

The target compound's predicted logP (SlogP approximately 2.95 from MMsINC database or approximately 2.94 from ZINC for same-formula compounds) [1] is substantially lower than that of the phenyl-substituted analog 1-[(4-cyclohexylphenyl)sulfonyl]-4-phenylpiperazine (CAS 430471-95-7), which has an ACD/LogP of 5.24 and a ChemSpider-predicted logP of approximately 5.58 (KowWIN estimate) . This logP differential of approximately 2.3-2.6 log units reflects the replacement of a hydrophobic phenyl ring with the more polar 2-furoyl group. The target compound's lower lipophilicity predicts improved aqueous solubility (estimated logS -3.97) [1] and reduced non-specific protein binding compared to the phenyl analog, while still maintaining sufficient lipophilicity for membrane permeability (logP > 2.5).

Physicochemical profiling ADMET prediction Permeability

Hydrogen Bond Acceptor Capacity and Topological Polar Surface Area Differentiation vs. Des-Furoyl and Phenyl Analogs

The target compound possesses 4 hydrogen bond acceptors (2 sulfonyl oxygens, 1 amide carbonyl, 1 furan ring oxygen) and 0 hydrogen bond donors, yielding a topological polar surface area (tPSA) of approximately 75-76 Ų (ZINC data for same-formula compounds) [1]. In contrast, 1-[(4-cyclohexylphenyl)sulfonyl]-4-phenylpiperazine has only 2 H-bond acceptors (sulfonyl oxygens only) and a tPSA of 49 Ų . The des-furoyl analog 1-[(4-cyclohexylphenyl)sulfonyl]piperazine has an even lower predicted tPSA. The 26-27 Ų increase in tPSA brought by the 2-furoyl group places the target compound in a more favorable range for oral bioavailability (tPSA < 140 Ų is desirable; however, values between 60-80 Ų are particularly well-suited for CNS penetration when balanced with appropriate logP) [2]. The additional H-bond acceptor capacity also enables distinct protein-ligand interaction patterns not achievable with the phenyl or des-furoyl analogs.

Structure-activity relationship Target engagement Molecular recognition

Class-Level Biological Precedent: 2-Furoyl-Piperazine Sulfonamides as Butyrylcholinesterase Inhibitors

While no direct BChE inhibition data exists for the target compound itself, the 2-furoyl-piperazine sulfonamide class has demonstrated validated BChE inhibitory activity. Öztaşkın et al. (2019) reported that a series of 2-furoyl-piperazine-based sulfonamides exhibited BChE IC50 values ranging from 9.51 to >100 µM depending on the sulfonamide substituent, with the most potent compound (5c) achieving an IC50 of 9.51 ± 0.06 µM [1]. Separately, Abbasi et al. (2018) demonstrated that 2-furoic piperazide derivatives inhibited α-glucosidase, AChE, and BChE, with acarbose and eserine as reference standards [2]. The 4-cyclohexylphenylsulfonyl group in the target compound represents a distinct substitution pattern not present in either published series, providing a structurally novel probe for SAR exploration within this validated target class.

Alzheimer's disease Cholinesterase inhibition Neurodegeneration

Class-Level Biological Precedent: Antibacterial Activity of N-Sulfonated (2-Furoyl)piperazine Derivatives

Abbasi et al. (2022) synthesized and screened a series of N-sulfonated derivatives of (2-furoyl)piperazine (compounds 3a-i) for antibacterial activity against pathogenic bacteria [1]. These compounds demonstrated low Minimum Inhibitory Concentration (MIC) values in comparison with ciprofloxacin, and their mild hemolytic profiles supported their suitability as drug development candidates. The target compound represents a distinct sulfonamide substitution pattern (4-cyclohexylphenyl) not evaluated in this published series. A related series of 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted)propanamides was also reported to exhibit promising antibacterial activity with mild cytotoxicity [2]. The target compound's unique 4-cyclohexylphenylsulfonyl group offers a structurally differentiated entry point for antibacterial SAR expansion beyond the published alkyl/aryl sulfonamide derivatives.

Antibacterial Antimicrobial resistance Drug discovery

Procurement Differentiation: Commercial Availability and Purity Profile vs. Closest Analogs

The target compound is commercially available from multiple specialty chemical suppliers with typical purity specifications of 95% . In contrast, the simpler des-furoyl analog 1-[(4-cyclohexylphenyl)sulfonyl]piperazine (CAS 790271-26-0) is widely stocked by major vendors including Santa Cruz Biotechnology (catalog sc-338860, 250 mg at $267.00; 1 g at $380.00) and Enamine (catalog EN300-11009) . The target compound's dual-substitution pattern makes it a more specialized item with fewer stocking vendors, which may affect lead times and minimum order quantities. However, its inclusion in the ZINC For-Sale database confirms tractable commercial sourcing [1]. The compound's molecular complexity (fraction sp³ = 0.38; 3 rings) aligns with lead-like screening compound criteria for medium-to-high-throughput screening campaigns.

Chemical procurement Screening libraries Building blocks

Optimal Research and Industrial Application Scenarios for 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2-furoyl)piperazine (CAS 873579-53-4)


Butyrylcholinesterase (BChE) Inhibitor Screening for Alzheimer's Disease Drug Discovery

The 2-furoyl-piperazine sulfonamide class has validated BChE inhibitory activity, with published IC50 values as low as 9.51 µM for optimized analogs [1]. The target compound's unique 4-cyclohexylphenylsulfonyl substituent represents an unexplored structural variation within this pharmacophore class. Its predicted physicochemical profile (logP ~2.95, tPSA ~75 Ų) [2] falls within CNS drug-like space, making it suitable for inclusion in focused screening libraries targeting neurodegenerative diseases. The compound's lack of hydrogen bond donors and balanced lipophilicity predict favorable blood-brain barrier penetration potential.

Antibacterial Screening Against Pathogenic Bacteria with Reduced Cytotoxicity Risk

N-Sulfonated (2-furoyl)piperazine derivatives have demonstrated promising antibacterial activity with mild hemolytic profiles [3]. The target compound's distinct 4-cyclohexylphenylsulfonyl group provides a structurally differentiated scaffold for antibacterial SAR expansion. Its predicted lower logP (~2.95) relative to the phenyl analog (logP 5.24) may reduce membrane disruptive cytotoxicity while retaining sufficient lipophilicity for bacterial membrane penetration.

Chemical Biology Probe for Dual-Target Engagement Studies (Cholinesterase and α-Glucosidase)

The 2-furoic piperazide scaffold has demonstrated multi-target inhibitory activity against α-glucosidase, AChE, and BChE [4]. The target compound's dual-substitution pattern (cyclohexylphenylsulfonyl + 2-furoyl) creates a unique pharmacophoric fingerprint that may exhibit a distinct selectivity profile across these therapeutically relevant enzymes. This makes the compound valuable for chemical biology studies investigating polypharmacology in metabolic-neurodegenerative disease overlap.

Reference Compound for Physicochemical Property Benchmarking in CNS Drug Discovery Programs

With a predicted logP of approximately 2.95 and tPSA of approximately 75 Ų [2], the target compound occupies a favorable region of CNS drug-like chemical space (MW < 450, logP 1.5-4.5, tPSA < 90 Ų) [5]. Its dual aromatic/heteroaromatic substitution distinguishes it from simpler piperazine controls. The compound can serve as a physicochemical benchmark or internal standard in CNS-focused medicinal chemistry campaigns, particularly for calibrating logP and tPSA measurements in chromatographic methods.

Quote Request

Request a Quote for 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2-furoyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.